molecular formula C8H9N3S2 B14332580 N-(Methylcarbamothioyl)pyridine-4-carbothioamide CAS No. 105354-29-8

N-(Methylcarbamothioyl)pyridine-4-carbothioamide

Katalognummer: B14332580
CAS-Nummer: 105354-29-8
Molekulargewicht: 211.3 g/mol
InChI-Schlüssel: BAGWXMOGFPXVKO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(Methylcarbamothioyl)pyridine-4-carbothioamide is a chemical compound with the molecular formula C7H9N3S2 It is known for its unique structure, which includes a pyridine ring substituted with a methylcarbamothioyl group and a carbothioamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(Methylcarbamothioyl)pyridine-4-carbothioamide typically involves the reaction of pyridine-4-carbothioamide with methyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Industrial production also includes steps for the safe handling and disposal of by-products and waste materials .

Analyse Chemischer Reaktionen

Types of Reactions

N-(Methylcarbamothioyl)pyridine-4-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in various substituted pyridine derivatives .

Wissenschaftliche Forschungsanwendungen

N-(Methylcarbamothioyl)pyridine-4-carbothioamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N-(Methylcarbamothioyl)pyridine-4-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(Methylcarbamothioyl)pyridine-4-carbothioamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

105354-29-8

Molekularformel

C8H9N3S2

Molekulargewicht

211.3 g/mol

IUPAC-Name

N-(methylcarbamothioyl)pyridine-4-carbothioamide

InChI

InChI=1S/C8H9N3S2/c1-9-8(13)11-7(12)6-2-4-10-5-3-6/h2-5H,1H3,(H2,9,11,12,13)

InChI-Schlüssel

BAGWXMOGFPXVKO-UHFFFAOYSA-N

Kanonische SMILES

CNC(=S)NC(=S)C1=CC=NC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.